Product packaging for 3-Allyl-4-methoxybenzaldehyde(Cat. No.:CAS No. 67483-48-1)

3-Allyl-4-methoxybenzaldehyde

Cat. No.: B1287825
CAS No.: 67483-48-1
M. Wt: 176.21 g/mol
InChI Key: KBXMYFVAWMPGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance in Organic Chemistry

The history of 3-Allyl-4-methoxybenzaldehyde is intrinsically linked to the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction discovered by Rainer Ludwig Claisen in 1912. alfa-chemistry.com This thermal rearrangement of allyl phenyl ethers or allyl vinyl ethers has become a cornerstone of organic synthesis for creating complex molecules, particularly in the synthesis of natural products. alfa-chemistry.comuq.edu.au The Claisen rearrangement is a prepchem.comprepchem.com-sigmatropic rearrangement, a type of pericyclic reaction that proceeds through a concerted, six-membered cyclic transition state. alfa-chemistry.comlibretexts.org

The synthesis of this compound is a classic illustration of the aromatic Claisen rearrangement. The process typically begins with 4-hydroxybenzaldehyde (B117250), which is first converted to an allyl ether, 4-allyloxybenzaldehyde (B1266427), through a reaction with an allyl halide like allyl bromide in the presence of a base such as potassium carbonate. prepchem.comprepchem.com The crucial step is the subsequent thermal rearrangement of 4-allyloxybenzaldehyde. Heating this intermediate to high temperatures (e.g., 220°C) causes the allyl group to migrate from the ether oxygen to the ortho position on the benzene (B151609) ring, yielding 3-allyl-4-hydroxybenzaldehyde (B1275283). prepchem.comlibretexts.org This intramolecular process forms a non-aromatic cyclohexadienone intermediate which then tautomerizes to re-establish the aromatic ring. libretexts.org The final step to obtain this compound involves the methylation of the newly formed hydroxyl group using a methylating agent like methyl iodide. prepchem.com This synthetic pathway highlights the compound's place within the broader historical and practical significance of rearrangement reactions in organic chemistry.

Structural Features and Reactive Moieties of this compound

This compound is a substituted aromatic aldehyde with a unique combination of functional groups that dictate its chemical behavior. chemimpex.com Its molecular structure consists of a benzene ring substituted with an aldehyde group, an allyl group, and a methoxy (B1213986) group. This trifunctional nature makes it a versatile intermediate in organic synthesis. chemimpex.com

Key Structural and Reactive Features:

Aldehyde Group (-CHO): The carbonyl carbon of the aldehyde group is electrophilic and susceptible to nucleophilic attack. libretexts.org This allows for a wide range of nucleophilic addition reactions, forming alcohols, as well as condensation reactions with amines to produce imines. libretexts.orgsmolecule.com However, its reactivity can be slightly diminished compared to aliphatic aldehydes because the aromatic ring can donate electron density through resonance, making the carbonyl carbon less electrophilic. libretexts.org

Allyl Group (-CH₂CH=CH₂): The allyl group introduces a site of unsaturation (a carbon-carbon double bond) and a reactive allylic position. The double bond can participate in addition reactions, while the allylic carbon is susceptible to substitution or oxidation reactions, enabling the synthesis of more complex molecules. smolecule.comacs.org The presence of this group significantly enhances the compound's utility in building molecular frameworks. cymitquimica.com

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group attached to the aromatic ring. It influences the electronic properties of the benzene ring, affecting the reactivity of the aldehyde group and the positions for further electrophilic aromatic substitution.

These reactive moieties make the compound a valuable building block for creating more complex chemical structures. chemimpex.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 67483-48-1 chemimpex.comscbt.com
Molecular Formula C₁₁H₁₂O₂ chemimpex.comscbt.com
Molecular Weight 176.21 g/mol chemimpex.com
IUPAC Name This compound sigmaaldrich.com
Appearance Liquid chemimpex.comsigmaaldrich.com
Purity ≥ 95% chemimpex.comsigmaaldrich.com

Overview of Current Research Landscape Pertaining to this compound

This compound is a versatile compound utilized across various fields of chemical research and development. Its multifunctional structure makes it a valuable intermediate and building block in the synthesis of a wide array of organic compounds. chemimpex.com

Current research applications include:

Pharmaceutical and Agrochemical Synthesis: The compound serves as a key intermediate in the synthesis of more complex molecules for potential use in pharmaceuticals and agrochemicals. chemimpex.com Its reactive sites allow for the construction of elaborate molecular architectures that are often required for biological activity.

Flavor and Fragrance Industry: Due to its aromatic properties, it is used as a component in fragrances and as a flavoring agent. chemimpex.com

Natural Product Research: Researchers study this compound and its derivatives for potential biological activities, including antioxidant and antimicrobial properties. chemimpex.com The allyl moiety is a common feature in many natural products, and synthetic analogues like this compound are useful in studying their properties and mechanisms of action.

Organic Synthesis and Materials Science: In synthetic organic chemistry, it is employed in a variety of reactions to develop new compounds and materials. chemimpex.com The reactivity of its functional groups allows for its incorporation into polymers and other specialty chemicals.

Table 2: Summary of Research Applications

Research Area Application of this compound
Pharmaceuticals Serves as a key intermediate in synthesizing complex drug candidates. chemimpex.com
Agrochemicals Used in the development of new pesticides and herbicides. chemimpex.com
Flavor & Fragrance Employed as a flavoring agent and fragrance component. chemimpex.com
Natural Products Studied for potential biological activities like antimicrobial and antioxidant effects. chemimpex.com
Organic Synthesis Utilized as a versatile building block for new compounds and materials. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B1287825 3-Allyl-4-methoxybenzaldehyde CAS No. 67483-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-4-10-7-9(8-12)5-6-11(10)13-2/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXMYFVAWMPGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589697
Record name 4-Methoxy-3-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67483-48-1
Record name 4-Methoxy-3-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Allyl 4 Methoxybenzaldehyde

Established Synthetic Pathways

Traditional syntheses of 3-Allyl-4-methoxybenzaldehyde typically involve a sequence of reliable and well-documented organic reactions. These pathways often begin with readily available aromatic aldehydes and proceed through key intermediates.

Synthesis via Claisen Rearrangement of Allyloxybenzaldehyde Precursors

A primary route to forming the allyl-substituted benzene (B151609) ring is through the aromatic Claisen rearrangement, a powerful tandfonline.comtandfonline.com-sigmatropic rearrangement. This thermal process involves the conversion of an aryl allyl ether to an ortho-allyl phenol (B47542).

The synthesis commences with the O-allylation of a suitable hydroxybenzaldehyde precursor, such as 4-hydroxybenzaldehyde (B117250). This etherification is typically achieved by reacting the phenol with an allyl halide, like allyl bromide, in the presence of a base such as potassium carbonate in a solvent like acetone (B3395972). The resulting 4-allyloxybenzaldehyde (B1266427) is then subjected to high temperatures, often around 220°C, to induce the Claisen rearrangement. This step is crucial as it regioselectively installs the allyl group at the ortho position to the hydroxyl group, yielding 3-allyl-4-hydroxybenzaldehyde (B1275283). The general mechanism proceeds through a concerted pericyclic transition state.

StepReactantsReagents/ConditionsProduct
1. O-allylation4-hydroxybenzaldehyde, Allyl bromideK2CO3, Acetone, Reflux4-allyloxybenzaldehyde
2. Claisen Rearrangement4-allyloxybenzaldehyde220°C, Heat3-allyl-4-hydroxybenzaldehyde

Methylation Strategies from 3-Allyl-4-hydroxybenzaldehyde

The intermediate, 3-allyl-4-hydroxybenzaldehyde, obtained from the Claisen rearrangement, is the direct precursor to the final product. The conversion is a straightforward O-methylation of the phenolic hydroxyl group.

This methylation is a classic Williamson ether synthesis. The 3-allyl-4-hydroxybenzaldehyde is treated with a methylating agent, most commonly methyl iodide, in the presence of a weak base. Potassium carbonate is frequently used as the base, and the reaction is typically carried out in a polar aprotic solvent such as acetone under reflux conditions. The base deprotonates the phenol to form a phenoxide, which then acts as a nucleophile, attacking the methyl iodide to form the methyl ether and yielding the final product, this compound.

ReactantMethylating AgentBaseSolventConditionProduct
3-allyl-4-hydroxybenzaldehydeMethyl iodideK2CO3AcetoneRefluxThis compound

Multi-step Syntheses from Aromatic Aldehyde Derivatives

The complete synthetic sequence is as follows:

Allylation: 4-hydroxybenzaldehyde is first converted to 4-allyloxybenzaldehyde. This is an etherification reaction where the phenolic hydroxyl group is reacted with allyl bromide in the presence of a base like potassium carbonate.

Rearrangement: The intermediate, 4-allyloxybenzaldehyde, is then heated to induce a Claisen rearrangement, which moves the allyl group from the oxygen atom to the carbon atom at the ortho position, forming 3-allyl-4-hydroxybenzaldehyde.

Methylation: The final step involves the methylation of the newly formed hydroxyl group on 3-allyl-4-hydroxybenzaldehyde using a methylating agent like methyl iodide to yield this compound.

This sequence provides a reliable and scalable method for the preparation of the target compound from inexpensive starting materials.

Novel Synthetic Approaches and Catalyst Systems

Recent advancements in organic synthesis have led to the development of more efficient and versatile methods. These include the use of transition-metal catalysts and alternative energy sources like microwaves to improve reaction conditions and yields.

Transition Metal-Catalyzed Coupling Reactions in Benzaldehyde (B42025) Synthesis

While not yet widely reported specifically for this compound, transition metal-catalyzed reactions represent a powerful modern tool for the synthesis of substituted benzaldehydes. Catalysts based on palladium, rhodium, and copper are frequently used for C-H activation and cross-coupling reactions, which could theoretically be applied to construct the target molecule.

For instance, a palladium-catalyzed process could potentially be envisioned to couple an appropriate allylating agent with a pre-functionalized benzaldehyde derivative. These methods often offer advantages in terms of functional group tolerance and milder reaction conditions compared to traditional methods. Research in this area continues to provide new pathways for the construction of complex aromatic molecules, and such strategies could offer future alternative routes to this compound.

Catalyst TypePotential ApplicationAdvantages
Palladium (Pd)C-H allylation of a 4-methoxybenzaldehyde (B44291) derivativeHigh regioselectivity, functional group tolerance
Rhodium (Rh)Directed C-H functionalizationMilder reaction conditions
Copper (Cu)Cross-coupling reactionsLower cost of catalyst

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a significant technique to accelerate organic reactions. The application of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating.

Both key steps in the established synthesis of this compound can be enhanced by microwave technology:

Microwave-Assisted Claisen Rearrangement: The thermal Claisen rearrangement, which typically requires high temperatures and long hours, can be significantly expedited. Studies on analogous allyloxyarenes have shown that microwave irradiation can reduce the reaction time from hours to minutes. nih.gov

Microwave-Assisted Methylation: The O-methylation of phenols is also amenable to microwave assistance. Various protocols using different methylating agents, such as dimethyl carbonate or tetramethylammonium (B1211777) chloride, under microwave irradiation have been developed, offering rapid and efficient conversion of phenols to their corresponding methyl ethers. tandfonline.comresearchgate.net

These microwave-assisted protocols offer a greener and more time-efficient alternative to conventional methods for the synthesis of this compound.

Reaction StepConventional Method TimeMicrowave-Assisted TimeKey Benefit
Claisen RearrangementSeveral hoursMinutesDrastic reduction in reaction time
O-MethylationSeveral hoursMinutesIncreased efficiency and speed

Optimization of Reaction Conditions and Yields in this compound Synthesis

A common route commences with the O-allylation of a suitable phenolic benzaldehyde, such as 4-hydroxybenzaldehyde or vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). This is typically followed by a thermal or catalyzed Claisen rearrangement to introduce the allyl group at the ortho position to the hydroxyl group. The final step involves the methylation of the free hydroxyl group to yield the target compound.

Claisen Rearrangement Optimization:

Influence of Catalysts: The use of Lewis acids has been shown to significantly accelerate the Claisen rearrangement, allowing the reaction to proceed at lower temperatures. A variety of Lewis acids, including Yb(OTf)₃, AlCl₃, Ti(OiPr)₂Cl₂, and TiCl₄·THF₂, have been successfully employed in related systems, leading to high yields of the rearranged product. princeton.edu For instance, catalytic amounts (5-10 mol%) of a Lewis acid can be sufficient to promote the reaction efficiently. princeton.edu

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the Claisen rearrangement. nih.govnih.gov This technique can dramatically reduce reaction times from hours to minutes and often leads to improved yields by minimizing the formation of byproducts that can occur under prolonged heating. researchgate.net For instance, microwave-assisted Claisen rearrangements of various allyloxyarenes have been shown to be highly efficient. nih.gov

Reaction Step Reactant Conditions Product Yield Reference
O-allylation4-hydroxybenzaldehydeAllyl bromide, K₂CO₃, acetone, reflux4-allyloxybenzaldehydeNot specified
Claisen Rearrangement4-allyloxybenzaldehydeHeat (220°C), 6 hours3-allyl-4-hydroxybenzaldehydeNot specified
Methylation3-allyl-4-hydroxybenzaldehydeMethyl iodide, K₂CO₃, acetone, refluxThis compoundNot specified
Microwave-assisted Claisen Rearrangement1-allyloxy-4-methoxybenzeneMicrowave irradiation, solvent-free2-allyl-4-methoxyphenolModerate rsc.org
Lewis Acid Catalyzed RearrangementVarious allyl vinyl ethersLewis acids (e.g., TiCl₄·THF₂), low temp.Rearranged carbonyl compound>75% princeton.edu

Methylation Step Optimization:

The final step in the synthesis is the methylation of the phenolic hydroxyl group of 3-allyl-4-hydroxybenzaldehyde. This is typically achieved using a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like acetone. The reaction is generally efficient, proceeding under reflux conditions to afford the final product. mdpi.com

Principles of Sustainable Chemistry in Synthetic Routes to this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact and enhance sustainability.

Use of Renewable Feedstocks: A key aspect of green chemistry is the utilization of renewable starting materials. Vanillin, which can be derived from lignin, a major component of biomass, serves as a sustainable precursor for the synthesis of this compound. specificpolymers.comnih.govspecificpolymers.com Eugenol (B1671780), the main component of clove oil, is another natural phenylpropene that can be chemically transformed into vanillin and other substituted benzaldehydes, offering a renewable pathway. nih.gov

Green Solvents and Reaction Conditions: The development of environmentally benign reaction media is a central goal of green chemistry. While traditional syntheses may employ volatile organic compounds, research has explored the use of greener alternatives. For the Claisen rearrangement, the use of flow chemistry can enable reactions at high temperatures with reduced solvent volumes and shorter reaction times, leading to a more sustainable process. tue.nl

Energy Efficiency: Microwave-assisted synthesis represents a more energy-efficient approach compared to conventional heating methods. The rapid and targeted heating provided by microwaves can significantly reduce reaction times and energy consumption. nih.govresearchgate.net

Chemical Reactivity and Transformations of 3 Allyl 4 Methoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for a wide range of chemical transformations.

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.pub Subsequent protonation yields an alcohol. The rate and reversibility of this addition depend on the strength of the nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents or hydride reagents result in irreversible additions. masterorganicchemistry.com

Key nucleophilic addition reactions for 3-Allyl-4-methoxybenzaldehyde include:

Reduction to Alcohols: Treatment with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde to the corresponding primary alcohol, (3-allyl-4-methoxyphenyl)methanol.

Grignard and Organolithium Reactions: Reaction with organometallic reagents, like methylmagnesium bromide (CH₃MgBr) or butyllithium (B86547) (BuLi), results in the formation of a secondary alcohol after acidic workup.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to the carbonyl group yields a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group on the same carbon. pressbooks.pub

Reaction TypeNucleophile/ReagentProduct
ReductionSodium borohydride (NaBH₄)(3-allyl-4-methoxyphenyl)methanol
Organometallic AdditionMethylmagnesium bromide (CH₃MgBr)1-(3-allyl-4-methoxyphenyl)ethanol
Cyanohydrin FormationHydrogen cyanide (HCN)2-(3-allyl-4-methoxyphenyl)-2-hydroxyacetonitrile

Condensation reactions are a class of reactions where an initial nucleophilic addition is followed by a dehydration (elimination of water) step. sigmaaldrich.com These reactions are crucial for forming new carbon-carbon and carbon-nitrogen double bonds.

Aldol (B89426) Condensation: In the presence of a base or acid, aldehydes can react with enolizable ketones or other aldehydes. A well-documented example is the Claisen-Schmidt condensation, a type of aldol condensation, between an aromatic aldehyde and a ketone. azom.com For instance, this compound can react with acetone (B3395972) under basic conditions to form an α,β-unsaturated ketone after dehydration of the initial β-hydroxy ketone adduct. azom.commagritek.com

Wittig Reaction: The aldehyde can be converted to an alkene using a phosphorus ylide (Wittig reagent). The reaction involves the formation of a betaine (B1666868) intermediate which then collapses to form the alkene and triphenylphosphine (B44618) oxide. This allows for the specific formation of a C=C double bond where the C=O bond was.

Imine (Schiff Base) Formation: The reaction of this compound with primary amines or their derivatives, such as hydrazides, leads to the formation of imines, commonly known as Schiff bases. sigmaaldrich.comsigmaaldrich.com This reaction typically proceeds via a hemiaminal intermediate which then dehydrates to form the C=N bond. mdpi.com

Reaction NameReactantProduct Type
Claisen-Schmidt CondensationAcetoneα,β-Unsaturated ketone
Wittig ReactionTriphenylphosphonium ylide (e.g., Ph₃P=CH₂)Alkene
Schiff Base FormationPrimary amine (R-NH₂)Imine (Schiff Base)

Reactivity of the Allyl Group

The allyl group (-CH₂-CH=CH₂) is a versatile functional group that undergoes a distinct set of reactions at the double bond and at the allylic position (the carbon adjacent to the double bond).

The allylic position is particularly reactive due to the resonance stabilization of the intermediate radical, carbocation, or anion that forms upon abstraction of a hydrogen atom or a leaving group. vedantu.comyoutube.com

Allylic Halogenation: A common method for introducing a halogen at the allylic position is through free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. vedantu.com This method provides a low concentration of bromine, which favors substitution over addition to the double bond. vedantu.com Reaction of this compound with NBS would yield 3-(3-bromoallyl)-4-methoxybenzaldehyde.

SN2' Reactions: If a leaving group is present at the allylic position, nucleophilic substitution can occur. The SN2' mechanism is a variation where the nucleophile attacks the double bond, causing the double bond to shift and the leaving group to depart from the allylic position. wikipedia.org

The double bond within the allyl group is susceptible to various oxidation reactions.

Epoxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can react with the double bond to form an epoxide, resulting in 3-(oxiran-2-ylmethyl)-4-methoxybenzaldehyde.

Dihydroxylation: The double bond can be converted into a diol using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or cold, dilute potassium permanganate (B83412) (KMnO₄). This would yield 3-(2,3-dihydroxypropyl)-4-methoxybenzaldehyde.

Allylic Oxidation: It is also possible to oxidize the allylic carbon directly without affecting the double bond. This can be achieved using specific reagents like selenium dioxide (SeO₂) or certain copper and palladium catalysts to form an allylic alcohol or ester. organic-chemistry.org

Reaction TypeReagentProduct Functional Group
Epoxidationm-CPBAEpoxide
Syn-DihydroxylationOsO₄, NMODiol
Allylic OxidationSeO₂Allylic alcohol

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. libretexts.org The wikipedia.orgwikipedia.org-sigmatropic rearrangement is particularly important for allylic systems.

Claisen Rearrangement: The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl aryl ether or an allyl vinyl ether. libretexts.org While this compound itself will not undergo a Claisen rearrangement, its structural isomer, 4-allyloxy-3-methoxybenzaldehyde, upon heating, will rearrange to form a related ortho-allyl phenol (B47542). libretexts.orglibretexts.org This transformation is a key synthetic route to molecules with the 3-allyl-4-hydroxy- or 3-allyl-4-alkoxy-benzaldehyde core structure, highlighting the inherent reactivity associated with the broader allylic system.

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) in this compound is an electron-donating group that activates the benzene (B151609) ring towards electrophilic attack. However, the ether linkage itself is a site of reactivity, primarily involving the cleavage of the methyl C-O bond.

The conversion of the methoxy group to a hydroxyl group, known as demethylation, is a common and important transformation. This reaction is typically achieved by treating the aryl methyl ether with strong acids or Lewis acids.

Several strategies have been developed for the effective demethylation of aryl methyl ethers, and these are applicable to this compound. The choice of reagent is crucial to ensure selectivity and avoid unwanted side reactions with the aldehyde and allyl functional groups.

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for the cleavage of aryl methyl ethers. The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a phenoxy-dibromoborane intermediate, which is then hydrolyzed during workup to yield the corresponding phenol, 3-allyl-4-hydroxybenzaldehyde (B1275283). While highly effective, a potential side reaction with benzaldehydes is the bromination of the carbonyl group.

Strong Protic Acids: Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) can also effect demethylation, typically at elevated temperatures. The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion on the methyl group.

Thiols: Alkyl thiols, in the presence of a strong base like sodium hydride, can be used as nucleophiles to cleave the methyl-oxygen bond. This method offers a milder alternative to the often harsh conditions of strong acid cleavage.

The following table summarizes common demethylation strategies applicable to this compound.

ReagentTypical ConditionsMechanismPotential Side Reactions
Boron Tribromide (BBr₃)Dichloromethane, -78 °C to room temp.Lewis acid-assisted nucleophilic substitutionBromination of the aldehyde
Hydrobromic Acid (HBr)Acetic acid, refluxAcid-catalyzed nucleophilic substitutionReactions involving the allyl group
Ethanethiol/NaHRefluxing solvent (e.g., DMF)Nucleophilic substitution (SNAr-type)---

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy and allyl groups. Conversely, the aldehyde group is a deactivating group and a meta-director. The regiochemical outcome of an EAS reaction is determined by the combined directing effects of these substituents.

The powerful activating and ortho-, para-directing effect of the methoxy group is dominant. The allyl group is also an ortho-, para-director, while the aldehyde group directs incoming electrophiles to the meta position. In this specific molecule, the positions ortho to the methoxy group are C3 and C5. The C3 position is already substituted with the allyl group. Therefore, the most likely position for electrophilic attack is the C5 position, which is ortho to the methoxy group and meta to the aldehyde group.

A summary of the directing effects of the substituents on this compound is presented in the table below.

SubstituentPositionTypeDirecting Effect
-OCH₃4Activatingortho, para
-CH₂CH=CH₂3Activatingortho, para
-CHO1Deactivatingmeta

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For this compound, these reactions are predicted to yield predominantly the 5-substituted product. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield 3-allyl-5-nitro-4-methoxybenzaldehyde.

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This can be achieved through both computational and experimental studies.

While specific computational studies on the reaction mechanisms of this compound are not widely available in the literature, computational chemistry offers powerful tools to investigate its reactivity. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, determine the energies of transition states and intermediates, and thus predict the most likely reaction products.

For instance, computational studies on related molecules like para-substituted benzaldehydes have provided insights into how substituents influence the electronic properties and reactivity of the molecule. bohrium.comnih.gov Such studies can elucidate the rotational barriers of the formyl group and correlate electronic properties with proton affinities and gas-phase basicities. bohrium.comnih.gov

A computational study on the enzymatic C-C cleavage of the propenyl side chain of a structurally similar compound, 1-(3',4'-dimethoxyphenyl)propene, to form 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde), has been reported. nih.govnih.gov This study, using DFT, elucidated a multi-step reaction mechanism involving radical species, bond transformations, and additions of water and oxygen. nih.govnih.gov This serves as a model for how computational methods can be applied to understand complex transformations of molecules related to this compound.

The allyl group in this compound can participate in radical reactions. For instance, allylic bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to the formation of a bromine-substituted allyl group.

Furthermore, as suggested by the computational study on a related compound, radical intermediates can be involved in the transformation of the side chain. nih.govnih.gov The study on the formation of 3,4-dimethoxybenzaldehyde from 1-(3',4'-dimethoxyphenyl)propene highlights the formation of a cation radical species as an initial step, followed by a series of non-enzymatic steps involving radical intermediates. nih.govnih.gov These findings suggest that radical pathways could be relevant in certain oxidative transformations of this compound, particularly those involving the allyl side chain. Experimental techniques such as electron paramagnetic resonance (EPR) spectroscopy could potentially be used to detect and characterize such radical intermediates.

Derivatives and Analogues of 3 Allyl 4 Methoxybenzaldehyde

Synthesis of Structurally Related Compounds

The synthesis of derivatives and analogues of 3-allyl-4-methoxybenzaldehyde leverages a variety of established organic reactions, allowing for the introduction of different functional groups and the modification of the core structure.

Hydroxy- and Dimethoxy-substituted Analogues

The synthesis of hydroxy- and dimethoxy-substituted analogues of this compound often involves multi-step sequences starting from readily available precursors. A key transformation in the synthesis of the parent compound, this compound, involves the Claisen rearrangement of an allyloxy precursor. For instance, 4-hydroxybenzaldehyde (B117250) can be allylated to form 4-allyloxybenzaldehyde (B1266427), which upon heating, undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to yield 3-allyl-4-hydroxybenzaldehyde (B1275283). prepchem.com Subsequent methylation of the hydroxyl group affords this compound. prepchem.com

This fundamental strategy can be adapted to synthesize substituted analogues. For example, starting with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a similar allylation followed by a Claisen rearrangement would be expected to yield 3-allyl-4-hydroxy-5-methoxybenzaldehyde, a hydroxy- and methoxy-substituted analogue.

The synthesis of dimethoxy analogues can also be achieved through strategic placement of methoxy (B1213986) groups on the starting materials. While specific examples for the direct synthesis of a dimethoxy analogue of this compound are not prevalent in the reviewed literature, a plausible route could involve the allylation and subsequent Claisen rearrangement of 3,4-dimethoxybenzaldehyde (B141060), if the reaction conditions could overcome the potential steric hindrance.

Aryloxy and Alkoxy Analogues

The synthesis of aryloxy and alkoxy analogues of this compound can be accomplished by targeting the hydroxyl group of its precursor, 3-allyl-4-hydroxybenzaldehyde. Standard Williamson ether synthesis conditions, involving the reaction of the phenoxide with an appropriate alkyl or aryl halide, can be employed.

For instance, the reaction of 3-allyl-4-hydroxybenzaldehyde with various alkyl halides in the presence of a base like potassium carbonate would yield a series of 3-allyl-4-alkoxybenzaldehydes. Similarly, reaction with activated aryl halides under appropriate catalytic conditions (e.g., Ullmann condensation) could lead to the formation of 3-allyl-4-aryloxybenzaldehyde derivatives. The synthesis of chalcone (B49325) derivatives from 3-benzyloxy-4-methoxybenzaldehyde (B16803) has been reported, indicating that the introduction of a benzyloxy group, a type of alkoxy group, is a feasible transformation. orientjchem.org

Formation of Thiosemicarbazone Derivatives and Other Functionalized Analogues

The aldehyde functional group in this compound is a prime site for the formation of a wide array of derivatives, most notably thiosemicarbazones. The condensation reaction between an aldehyde and a thiosemicarbazide (B42300) is a general and high-yielding method for the synthesis of thiosemicarbazones. This reaction typically involves heating the two components in a suitable solvent, often with acid catalysis.

While specific literature detailing the synthesis of the thiosemicarbazone of this compound was not identified, the well-established reactivity of aldehydes with thiosemicarbazides strongly supports the feasibility of this transformation. Numerous examples exist for the synthesis of thiosemicarbazones from structurally similar benzaldehydes, such as vanillin. mdpi.com

Beyond thiosemicarbazones, the aldehyde group can be converted into other functional groups. For example, Knoevenagel condensation with active methylene (B1212753) compounds can be used to introduce new carbon-carbon double bonds. The synthesis of a thiazolidinone derivative via Knoevenagel condensation of p-nitrobenzaldehyde with 3-N-allylrhodanine has been reported, demonstrating a relevant transformation of an aldehyde in the presence of an allyl group. mdpi.com

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is governed by the electronic and steric properties of its constituent functional groups: the aromatic ring, the aldehyde, the methoxy group, and the allyl group.

The aromatic ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the methoxy and, to a lesser extent, the allyl group. libretexts.org The methoxy group is a strong ortho-, para-director through resonance, while the allyl group is a weak ortho-, para-director. libretexts.org The interplay of these directing effects will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. The aldehyde group, being an electron-withdrawing group, is a meta-director and deactivates the ring towards further electrophilic substitution. libretexts.org

The allyl group itself is a site of significant reactivity. The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical reactions and oxidation. wikipedia.org The double bond of the allyl group can undergo a variety of addition reactions, including hydrogenation, halogenation, and epoxidation. Furthermore, the terminal alkene of the allyl group is a key reactive handle for powerful synthetic transformations such as olefin metathesis. nih.gov

The electronic nature of substituents on the aromatic ring will, in turn, influence the reactivity of the allyl group. Electron-donating groups on the ring will increase the electron density of the double bond, potentially accelerating electrophilic addition reactions. Conversely, electron-withdrawing groups will decrease the electron density, making the double bond less nucleophilic.

Design and Synthesis of Advanced Organic Scaffolds Utilizing the this compound Core

The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of more complex and advanced organic scaffolds, including heterocyclic systems, macrocycles, and polymers.

The presence of the ortho-allyl phenol (B47542) motif (in the precursor 3-allyl-4-hydroxybenzaldehyde) is a classic starting point for the synthesis of benzofurans and chromanes. Intramolecular cyclization reactions, often catalyzed by transition metals, can be employed to construct these fused heterocyclic systems. For example, an isomerization of the allyl group to a propenyl group, followed by oxidative cyclization, is a known route to benzofurans. organic-chemistry.orgnih.gov Similarly, acid-catalyzed annulation of the phenolic hydroxyl group onto the allyl double bond can lead to the formation of a chromane (B1220400) ring system. chemrxiv.orgchemrxiv.org

The aldehyde functionality provides a handle for building larger structures through multicomponent reactions. nih.govfrontiersin.org For instance, the Ugi or Passerini reactions could incorporate the this compound core into complex, multi-functionalized acyclic structures, which could then be subjected to further cyclization reactions to generate novel heterocyclic libraries.

The terminal alkene of the allyl group is particularly well-suited for ring-closing metathesis (RCM) reactions. nih.govnih.govharvard.edu By introducing a second alkene-containing moiety elsewhere in a derivative of this compound, RCM can be used to construct macrocyclic structures. This powerful reaction allows for the formation of large rings that are often difficult to synthesize using traditional methods.

Furthermore, the allyl group can potentially participate in polymerization reactions. As a monomer, this compound or its derivatives could be polymerized through the double bond to create polymers with pendant benzaldehyde (B42025) moieties, which could be further functionalized.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. However, specific studies applying these methods to 3-Allyl-4-methoxybenzaldehyde have not been identified.

Prediction of Spectroscopic Properties (e.g., Infrared, Raman, Nuclear Magnetic Resonance)

There are no available computational studies that predict the spectroscopic properties of this compound. Theoretical predictions of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra are valuable for complementing experimental data and aiding in the structural elucidation of compounds. The absence of such computational data for this specific molecule means that researchers must rely solely on experimental spectroscopic techniques for its characterization.

Molecular Dynamics Simulations for Conformational Analysis

A search for molecular dynamics (MD) simulations focused on the conformational analysis of this compound yielded no specific results. MD simulations would be instrumental in exploring the molecule's flexibility, particularly the rotational freedom of the allyl and methoxy (B1213986) groups, and identifying its most stable conformations in different environments.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

No studies employing techniques such as Hirshfeld surface analysis to investigate the intermolecular interactions and crystal packing of this compound have been published. This type of analysis is critical for understanding the solid-state properties of a compound, including its crystal structure and polymorphism.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

A Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound, which would provide insights into its chemical reactivity, has not been reported in the literature. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are key indicators of a molecule's ability to donate or accept electrons in chemical reactions.

Mechanistic Insights Derived from Computational Chemistry

There is no available research that provides mechanistic insights into the reactions of this compound derived from computational chemistry. Computational studies are often used to elucidate reaction pathways, transition states, and activation energies, offering a detailed understanding of chemical transformations at the molecular level.

Advanced Analytical Characterization Techniques in 3 Allyl 4 Methoxybenzaldehyde Research

Spectroscopic Methods

Spectroscopy is a fundamental tool in the study of 3-Allyl-4-methoxybenzaldehyde, enabling researchers to probe its molecular structure through the interaction of electromagnetic radiation with the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's framework can be constructed.

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, the methoxy (B1213986) group protons, and the protons of the allyl group. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the splitting patterns (multiplicity) reveal the number of neighboring protons, and the integration of the signals corresponds to the number of protons of each type.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are characteristic of the type of carbon (e.g., aromatic, aldehydic, methoxy, aliphatic).

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further confirm the structural assignments. COSY spectra reveal correlations between coupled protons, helping to establish the connectivity within the allyl group and the substitution pattern on the aromatic ring. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous C-H connections.

Table 1: Predicted ¹H NMR Data for this compound This table is based on typical chemical shifts for similar structural motifs and serves as an illustrative example.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO) 9.8 - 9.9 s (singlet) -
Aromatic (H-2) 7.3 - 7.4 d (doublet) ~2
Aromatic (H-5) 6.9 - 7.0 d (doublet) ~8
Aromatic (H-6) 7.3 - 7.4 dd (doublet of doublets) ~8, ~2
Methoxy (-OCH₃) 3.9 - 4.0 s (singlet) -
Allyl (-CH₂-CH=CH₂) 3.3 - 3.4 d (doublet) ~6
Allyl (-CH₂-CH=CH₂) 5.9 - 6.1 m (multiplet) -
Allyl (-CH₂-CH=CH₂) 5.0 - 5.2 m (multiplet) -

Table 2: Predicted ¹³C NMR Data for this compound This table is based on typical chemical shifts for similar structural motifs and serves as an illustrative example.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O) 190 - 192
Aromatic (C-4) 160 - 162
Aromatic (C-1) 130 - 132
Aromatic (C-3) 135 - 137
Aromatic (C-6) 128 - 130
Aromatic (C-2) 108 - 110
Aromatic (C-5) 111 - 113
Methoxy (-OCH₃) 55 - 56
Allyl (-CH₂-) 33 - 35
Allyl (=CH-) 136 - 138
Allyl (=CH₂) 115 - 117

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.), providing a "fingerprint" of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the aldehyde C=O stretch (typically strong and sharp around 1680-1700 cm⁻¹), the C-H stretch of the aldehyde group (around 2720 and 2820 cm⁻¹), aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region), the C-O stretching of the methoxy group (around 1250 cm⁻¹), and vibrations associated with the allyl group (C=C stretch around 1640 cm⁻¹ and C-H out-of-plane bends for the vinyl group).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations and the C=C bond of the allyl group would be expected to show strong signals in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on known data for similar functional groups.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aldehyde (-CHO) C=O Stretch 1680 - 1700 (Strong) 1680 - 1700 (Weak)
Aldehyde (-CHO) C-H Stretch 2720, 2820 (Medium) 2720, 2820 (Medium)
Aromatic Ring C=C Stretch 1450 - 1600 (Medium-Strong) 1450 - 1600 (Strong)
Methoxy (-OCH₃) C-O Stretch 1240 - 1260 (Strong) 1240 - 1260 (Weak)
Allyl Group C=C Stretch ~1640 (Medium) ~1640 (Strong)
Allyl Group =C-H Bend 910, 990 (Strong) 910, 990 (Medium)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the presence of the benzaldehyde (B42025) chromophore, with its conjugated system of the aromatic ring and the carbonyl group, leads to characteristic absorption bands in the UV region. The methoxy and allyl groups act as auxochromes and can influence the position and intensity of these absorptions. Typically, aromatic aldehydes exhibit a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths.

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent This table is an estimation based on the electronic properties of similar aromatic aldehydes.

Electronic Transition Expected Wavelength (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π* ~250 - 280 High (~10,000 - 15,000)
n → π* ~300 - 330 Low (~100 - 300)

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of this compound and for identifying any volatile impurities or byproducts from its synthesis. The gas chromatogram will show the retention time of the compound, which is characteristic under specific conditions, while the mass spectrometer provides a mass spectrum for the compound as it elutes from the GC column. The fragmentation pattern observed in the mass spectrum is a result of the molecule breaking apart in a predictable manner upon ionization, offering further confirmation of its structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental composition of this compound. By comparing the experimentally measured exact mass with the calculated theoretical mass for a given chemical formula, the molecular formula can be unequivocally confirmed. For this compound (C₁₁H₁₂O₂), the expected exact mass would be calculated and compared to the measured value to confirm its elemental composition.

Table 5: Mass Spectrometry Data for this compound

Technique Information Provided Expected Value
GC-MS (EI) Molecular Ion (M⁺) m/z 176
GC-MS (EI) Key Fragment Ions m/z 175 (M-H), 147 (M-CHO), 135 (M-C₃H₅)
HRMS Exact Mass [M+H]⁺ (Calculated for C₁₁H₁₃O₂) 177.0910
HRMS Exact Mass [M+H]⁺ (Measured) Within a few ppm of the calculated value

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation, identification, and quantification within various matrices. The selection of a specific chromatographic method is contingent upon the sample's characteristics and the analytical objectives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for its quantification in complex mixtures. A reverse-phase approach is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed research findings specific to the HPLC analysis of this compound are not extensively available in publicly accessible literature. However, based on the analysis of structurally similar compounds, such as eugenol (B1671780) derivatives and other substituted benzaldehydes, a typical HPLC method can be outlined. researchgate.netnih.govepa.gov A C18 column is a suitable choice for the stationary phase due to its hydrophobic nature, which allows for effective separation of moderately polar aromatic compounds.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A gradient or isocratic elution using a mixture of methanol (B129727) or acetonitrile (B52724) with water is common. nih.gov The addition of a small percentage of an acid, such as formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic functional groups. Detection is typically performed using a UV detector, as the aromatic ring and carbonyl group in this compound absorb UV radiation.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Aldehydes

ParameterTypical Condition
ColumnReverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseMethanol/Acetonitrile and Water (with 0.1% Formic Acid)
ElutionIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionUV-Vis Detector (e.g., at 221 nm or 280 nm)
TemperatureAmbient or controlled (e.g., 30 °C)

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It is particularly useful for identifying the components of essential oils and other complex volatile mixtures. gcms.czresearchgate.netdiabloanalytical.com

In a typical GC analysis, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. Nonpolar or mid-polar columns, such as those with a 5% phenyl methylpolysiloxane stationary phase, are often used for the analysis of essential oils and their constituents. researchgate.net

Table 2: General GC Parameters for the Analysis of Volatile Aromatic Compounds

ParameterTypical Condition
Columne.g., 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium or Nitrogen
Inlet Temperature250 °C
Oven ProgramInitial temp. (e.g., 60 °C), ramp to final temp. (e.g., 240 °C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature280 °C

Thin Layer Chromatography (TLC) in Analytical Protocols

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of this compound. It is often employed to monitor the progress of chemical reactions, to screen for the presence of the compound in a mixture, and to determine the appropriate solvent system for column chromatography. researchgate.nettdl.orgscribd.com

In TLC, a thin layer of an adsorbent material, typically silica (B1680970) gel, is coated onto a flat carrier such as a glass plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases.

The separation is quantified by the retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For a compound like this compound, a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, is likely to provide good separation. scribd.com The spots can be visualized under UV light or by staining with a suitable reagent.

Table 3: Common TLC Solvent Systems for Aromatic Compounds

Solvent System (v/v)PolarityTypical Application
Hexane:Ethyl Acetate (e.g., 7:3)Low to MediumSeparation of moderately polar compounds like eugenol.
Toluene:Ethyl Acetate (e.g., 93:7)Low to MediumIdentification of eugenol in essential oils. researchgate.net
Chloroform:Methanol (e.g., 9:1)Medium to HighSeparation of more polar compounds. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Elucidation

Currently, there are no publicly available reports of the single-crystal X-ray diffraction structure of this compound. However, the structures of several related allyl-substituted and benzaldehyde-containing molecules have been determined. nih.govnih.govresearchgate.net Such studies reveal important information about how the allyl group is oriented relative to the aromatic ring and how the molecules pack in the crystal lattice, which is often governed by weak intermolecular forces such as hydrogen bonding and π–π stacking interactions. For this compound, it would be expected that the crystal packing would be influenced by dipole-dipole interactions of the aldehyde and methoxy groups.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on thermal stability, decomposition temperatures, and the composition of multi-component systems. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program, revealing information about phase transitions, such as melting and crystallization.

Specific TGA and DTA data for this compound are not found in the reviewed literature. For a compound of this nature, a TGA thermogram would be expected to show a single-step decomposition at elevated temperatures, corresponding to the thermal breakdown of the molecule. The onset of this decomposition would indicate its thermal stability. A DTA curve would likely show an endothermic peak corresponding to its melting point. For a related compound, 4-methoxybenzaldehyde (B44291), it is noted that when heated to decomposition, it emits acrid smoke and irritating fumes. nih.gov

Surface Morphological Analysis (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of the surface of a sample. It provides information about the surface topography, morphology (shape and size of particles), and composition.

There is no specific research available that details the surface morphological analysis of pure this compound using SEM. In general, SEM analysis of crystalline organic compounds can reveal details about their crystal habit, size distribution, and surface features. researchgate.netazom.com Such information can be important in various applications, for instance, in the formulation of pharmaceutical or agricultural products where particle size and shape can influence dissolution rates and bioavailability. SEM has been used to study the morphology of films and materials that incorporate aromatic aldehydes, but not the isolated compound itself. mdpi.com

Applications in Organic Synthesis and Materials Science

Intermediate in Fine Chemical Synthesis

3-Allyl-4-methoxybenzaldehyde is a versatile intermediate in the field of organic synthesis, valued for its unique combination of reactive functional groups: an aldehyde, an allyl group, and a substituted aromatic ring. prepchem.com This structure allows it to serve as a cornerstone for the creation of a wide array of more complex molecules. Its distinct reactivity is utilized in the production of various fine chemicals. prepchem.com

The aldehyde group is a classic site for numerous transformations. It readily participates in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. Chalcones are a class of compounds recognized for their wide range of biological activities and serve as precursors for flavonoids and other heterocyclic compounds. The reaction of related benzaldehydes, like 3-benzyloxy-4-methoxybenzaldehyde (B16803), with acetophenones to produce chalcone (B49325) derivatives highlights a common synthetic route. orientjchem.org Similarly, the aldehyde can react with amines to form Schiff bases (imines), which are important intermediates and can possess their own biological activities. researchgate.netrsc.org

The allyl group provides another locus for chemical modification. It can undergo oxidation, reduction, isomerization, or addition reactions, allowing for the introduction of new functional groups and the extension of the carbon skeleton. This dual functionality makes this compound a valuable building block for synthesizing substituted aromatic compounds with tailored properties for various research and industrial applications. prepchem.com

Precursor for Pharmaceutical Intermediates and Drug Development

The structural motifs present in this compound are frequently found in biologically active molecules, making it a valuable starting material for the synthesis of pharmaceutical intermediates. prepchem.com The benzaldehyde (B42025) core is a common feature in many drugs, and the presence of the allyl and methoxy (B1213986) groups provides opportunities for chemists to modify the structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

While specific APIs directly synthesized from this compound are not extensively documented in publicly available literature, the utility of closely related analogues underscores its potential. For instance, 3-Hydroxy-4-methoxybenzaldehyde (isovanillin) serves as a key starting reagent in the synthesis of the anticancer agent (Z)-combretastatin A-4. This demonstrates how a substituted benzaldehyde can be a crucial component in the construction of a complex API.

The aldehyde functionality is particularly useful for building molecular complexity. It can be used in reactions like the Strecker synthesis to produce alpha-amino nitriles, precursors to amino acids, or in Mannich reactions to form beta-amino ketones, both of which are important reactions in the synthesis of various APIs. mdpi.com Furthermore, the aldehyde can be converted into other functional groups, such as alcohols, carboxylic acids, or amines, which are essential for creating the diverse structures required for drug discovery. The allyl group can be modified in later synthetic steps to interact with specific biological targets or to fine-tune the molecule's solubility and metabolic stability.

A common strategy in medicinal chemistry involves the synthesis of aroyl hydrazones from substituted benzaldehydes. These compounds are known to exhibit a range of antimicrobial activities. rsc.org this compound can be readily converted into such derivatives, providing a pathway to new potential therapeutic agents.

Precursor CompoundExample API or Derivative ClassTherapeutic Area/Application
3-Hydroxy-4-methoxybenzaldehyde(Z)-combretastatin A-4Anticancer
4-Hydroxy-3-methoxy-benzaldehydeAroyl HydrazonesAntimicrobial
Substituted BenzaldehydesChalconesVarious (Anticancer, Anti-inflammatory)
Substituted BenzaldehydesSchiff BasesVarious (Antimicrobial)

Building Block for Agrochemical Research

Similar to its role in pharmaceuticals, this compound is a valuable precursor in the search for new agrochemicals, such as pesticides and herbicides. prepchem.com The development of effective and environmentally benign agrochemicals often relies on the synthesis of novel molecular structures, and this compound provides a scaffold that can be readily diversified.

The allyl group is a key feature in certain classes of insecticides. Research based on the commercial insecticide pyridalyl (B1679942) has led to the design and synthesis of new aryloxy dihalopropene derivatives with potent insecticidal activity. nih.gov This highlights the importance of the allyl moiety in creating molecules that can effectively combat agricultural pests like Plutella xylostella (the diamondback moth). nih.gov The core structure of this compound provides a foundation upon which similar dihalopropene functionalities or other toxophores could be constructed. Phenolic ethers, a class to which this compound belongs, are also utilized as pesticides and fungicides. orientjchem.org

Role in Polymer and Material Science Research

The dual functionality of this compound lends itself to applications in polymer and materials science, where the development of functional materials with specific properties is a primary goal.

Development of New Polymeric Materials

The allyl group is a polymerizable moiety. Polymers featuring allyl groups are a unique class that allows for the introduction of diverse architectures and functionalities through various chemical reactions. nih.gov this compound can act as a functional monomer in polymerization reactions. The allyl double bond can participate in radical polymerizations, such as reversible addition-fragmentation chain transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP), to form polymers with pendant benzaldehyde groups. nih.gov

These pendant aldehyde groups can then be used for post-polymerization modification, allowing for the covalent attachment of other molecules, such as fluorescent dyes, biomolecules, or cross-linking agents. Alternatively, the allyl group itself can be preserved during an initial polymerization involving the aldehyde, leaving the double bonds available for subsequent cross-linking or functionalization, for example, via thiol-ene "click" chemistry. nih.govmdpi.com This approach is useful for creating cross-linked polymer networks, hydrogels, or resins with tunable properties. mdpi.comnih.gov

Functionalization of Surfaces and Composites

The aldehyde and allyl groups of this compound can be exploited to modify the surfaces of various materials, enhancing properties like adhesion, biocompatibility, or chemical reactivity. The aldehyde group can be used to anchor the molecule to a substrate that has amine or hydrazine (B178648) functionalities, forming stable imine or hydrazone linkages through reductive amination. uri.edunih.gov

Once tethered to a surface, the exposed allyl group becomes a reactive site for further modification. nih.gov For example, it can be used to initiate surface-grafted polymerization, growing polymer chains directly from the substrate to create polymer brushes. This technique is a powerful way to control the interfacial properties of materials. nih.gov Additionally, the allyl groups on a functionalized surface can react with other molecules via thiol-ene chemistry, providing a versatile method for attaching a wide range of chemical species to create functional coatings or composite materials. nih.gov

Research in Fragrance and Flavoring Agent Synthesis

The compound this compound is a significant molecule in the fragrance and flavor industry, valued for its unique aromatic profile. dlut.edu.cn Its synthesis and structural characteristics are key areas of research to optimize its production and understand its sensory properties.

Chemical Synthesis:

The synthesis of this compound is often achieved through a multi-step process starting from more readily available precursors. A common route begins with 4-hydroxybenzaldehyde (B117250). The first step involves the allylation of the hydroxyl group to form 4-allyloxybenzaldehyde (B1266427). This is typically achieved by reacting 4-hydroxybenzaldehyde with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate in a suitable solvent like acetone (B3395972). researchgate.net

The intermediate, 4-allyloxybenzaldehyde, is then subjected to a Claisen rearrangement. This is a thermally induced pericyclic reaction that results in the migration of the allyl group from the oxygen atom to an ortho position on the aromatic ring. Heating 4-allyloxybenzaldehyde to a high temperature (around 220°C) yields 3-allyl-4-hydroxybenzaldehyde (B1275283). researchgate.net

The final step is the methylation of the newly positioned hydroxyl group. This is typically carried out by reacting 3-allyl-4-hydroxybenzaldehyde with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. This reaction converts the hydroxyl group into a methoxy group, yielding the final product, this compound. researchgate.net

A summary of the synthesis steps is presented in the table below.

StepReactantsReagentsProduct
1. Allylation4-hydroxybenzaldehydeAllyl bromide, Potassium carbonate, Acetone4-allyloxybenzaldehyde
2. Claisen Rearrangement4-allyloxybenzaldehydeHeat (220°C)3-allyl-4-hydroxybenzaldehyde
3. Methylation3-allyl-4-hydroxybenzaldehydeMethyl iodide, Potassium carbonate, AcetoneThis compound

Structural Aspects:

Advanced Applications in Catalysis Research

While direct applications of this compound in catalysis are not extensively documented, its molecular architecture presents significant potential for the development of novel ligands and catalytic systems. The presence of multiple functional groups—the aldehyde, the allyl moiety, and the electron-donating methoxy group on an aromatic ring—makes it a versatile precursor for designing specialized molecules for both homogeneous and heterogeneous catalysis.

Ligand Design for Transition Metal Complexes

The aldehyde functional group in this compound is a prime site for modification to create ligands for transition metal complexes. A prominent strategy is the synthesis of Schiff base ligands through the condensation reaction of the aldehyde with a primary amine. This reaction forms an imine (or azomethine) linkage, and by choosing an appropriate amine, a wide variety of polydentate ligands can be synthesized.

For instance, reaction with chiral diamines can produce chiral Schiff base ligands. These ligands are of great interest in asymmetric catalysis, where they can be complexed with transition metals to catalyze enantioselective reactions. The electronic properties of the resulting ligand, and consequently the catalytic activity of its metal complex, can be fine-tuned by the substituents on the benzaldehyde ring. The electron-donating methoxy group in this compound would increase the electron density on the metal center, which can influence its reactivity. The allyl group, being sterically bulky, can also play a role in creating a specific chiral environment around the metal, potentially enhancing enantioselectivity in catalytic processes. Research on Schiff base ligands derived from other substituted benzaldehydes has shown their effectiveness in a range of catalytic applications, suggesting a promising avenue for the utilization of this compound.

The allyl group itself can be a site for coordination to a transition metal or for further functionalization to introduce other donor atoms, thereby increasing the denticity and versatility of the potential ligand.

Contributions to Heterogeneous and Homogeneous Catalysis

The development of ligands from this compound can contribute to both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , transition metal complexes bearing ligands derived from this aldehyde could be soluble in the reaction medium, leading to high activity and selectivity. The tunability of the ligand's steric and electronic properties by modifying the allyl and methoxy groups would allow for the optimization of catalysts for specific reactions, such as cross-coupling reactions, hydrogenations, and oxidations.

For heterogeneous catalysis , the ligands derived from this compound could be immobilized on solid supports, such as silica (B1680970), polymers, or metal-organic frameworks (MOFs). This heterogenization of a homogeneous catalyst offers the advantage of easy separation of the catalyst from the reaction products, leading to catalyst recycling and more sustainable chemical processes. The allyl group could be particularly useful for grafting the molecule onto a support material through polymerization or other chemical linkages. The resulting solid-supported catalyst would combine the high efficiency of a homogeneous system with the practical benefits of a heterogeneous one.

The table below summarizes the potential applications of this compound in catalysis research.

Area of CatalysisPotential Application of this compoundKey Structural Features Utilized
Ligand Design Precursor for Schiff base ligandsAldehyde group for imine formation
Allyl and methoxy groups for steric and electronic tuning
Homogeneous Catalysis In soluble transition metal complexes for various organic transformationsTunable electronic environment from the substituted aromatic ring
Heterogeneous Catalysis As a building block for immobilized catalysts on solid supportsAllyl group for grafting onto supports

Emerging Research Directions and Future Perspectives

The versatile chemical structure of 3-Allyl-4-methoxybenzaldehyde, which features an aldehyde, an allyl group, and a substituted benzene (B151609) ring, makes it a valuable building block in organic synthesis. chemimpex.com Its utility as a precursor for fine chemicals, pharmaceuticals, and fragrances is well-established. chemimpex.com Current research is now pivoting towards more sophisticated and sustainable methods for its synthesis and application, driven by advancements in biocatalysis, materials science, and computational chemistry.

Q & A

Q. Methodological

  • Schlenk techniques : Perform reactions under nitrogen/argon using flame-dried glassware to prevent oxidation .
  • Stabilizers : Add radical inhibitors (e.g., BHT) to allylation reactions to suppress polymerization .
  • Storage : Store intermediates in amber vials under inert gas at –20°C. Monitor degradation via weekly NMR checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Allyl-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Allyl-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.